molecular formula C7H3Cl2F2NO2 B1413293 2,6-Dichloro-3-nitrobenzodifluoride CAS No. 1803845-94-4

2,6-Dichloro-3-nitrobenzodifluoride

Cat. No.: B1413293
CAS No.: 1803845-94-4
M. Wt: 242 g/mol
InChI Key: UWNLPDNDPWTXBB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzodifluoride is a synthetic organic compound with the chemical formula C7H2Cl2F2NO2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetonitrile and chloroform. This compound is used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

The preparation of 2,6-Dichloro-3-nitrobenzodifluoride typically involves nitration and halogenation reactions. One common method starts with the nitration of 2,6-dichlorobenzodifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

2,6-Dichloro-3-nitrobenzodifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-3-nitrobenzodifluoride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrobenzodifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

2,6-Dichloro-3-nitrobenzodifluoride can be compared with other similar compounds such as:

    2,4-Dichloro-3-nitrobenzodifluoride: This compound has similar chemical properties but differs in the position of the chlorine atoms.

    2,6-Dichloro-4-nitrobenzodifluoride: This compound has the nitro group in a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLPDNDPWTXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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